molecular formula C33H29N7O6S B11455244 N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

Cat. No.: B11455244
M. Wt: 651.7 g/mol
InChI Key: NYAILKNWTVHFAY-UHFFFAOYSA-N
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Description

N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole and triazole rings, followed by the introduction of the methoxyphenyl, methylphenyl, and nitrophenyl groups. The final step involves the attachment of the furan-2-carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug development.

    Medicine: The compound could have therapeutic potential, particularly in the treatment of diseases where its unique structure and reactivity are beneficial.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is unique due to its combination of multiple functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C33H29N7O6S

Molecular Weight

651.7 g/mol

IUPAC Name

N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C33H29N7O6S/c1-21-5-7-23(8-6-21)28-18-27(22-9-15-26(45-2)16-10-22)37-39(28)31(41)20-47-33-36-35-30(19-34-32(42)29-4-3-17-46-29)38(33)24-11-13-25(14-12-24)40(43)44/h3-17,28H,18-20H2,1-2H3,(H,34,42)

InChI Key

NYAILKNWTVHFAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)OC

Origin of Product

United States

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